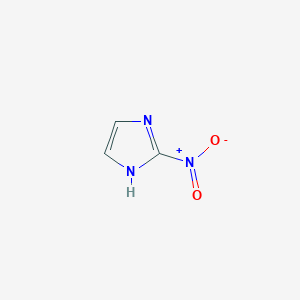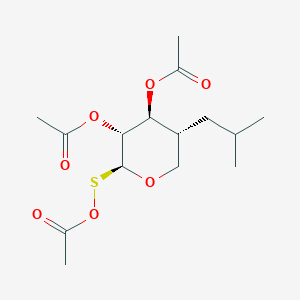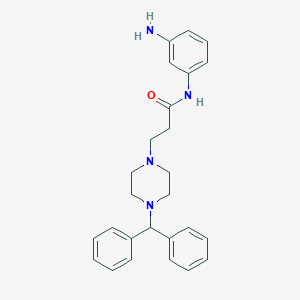
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP or D4, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. This action leads to an increase in the inhibitory effects of GABA, resulting in the anticonvulsant, antinociceptive, and anxiolytic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has biochemical and physiological effects on the central nervous system. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and depression. Additionally, it has been shown to reduce the activity of the amygdala, which is responsible for the emotional response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- in lab experiments include its potent anticonvulsant, antinociceptive, and anxiolytic effects. Additionally, it has been shown to have low toxicity and high selectivity for GABA-A receptors. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-. One potential direction is to investigate its potential as an antidepressant and anxiolytic drug. Additionally, further studies could explore its effect on other neurotransmitter systems and its potential for treating other neurological disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.
Conclusion:
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has shown potential for use in various scientific fields. Its anticonvulsant, antinociceptive, and anxiolytic effects make it a promising candidate for further research. While its mechanism of action is not fully understood, it is believed to act as a positive allosteric modulator of GABA-A receptors. Future research could explore its potential as an antidepressant and anxiolytic drug, investigate its effect on other neurotransmitter systems, and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been accomplished using different methods. One of the most commonly used methods is the reaction of 4-chlorobenzhydryl chloride with N-(3-aminophenyl)piperazine in the presence of a base. This reaction results in the formation of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- as a white solid.
Aplicaciones Científicas De Investigación
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been extensively studied for its potential applications in different scientific fields. It has been found to have anticonvulsant, antinociceptive, and anxiolytic properties. Additionally, it has been shown to have potential as an antidepressant and anxiolytic drug.
Propiedades
Número CAS |
107314-43-2 |
|---|---|
Nombre del producto |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Fórmula molecular |
C26H30N4O |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-(3-aminophenyl)-3-(4-benzhydrylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C26H30N4O/c27-23-12-7-13-24(20-23)28-25(31)14-15-29-16-18-30(19-17-29)26(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,20,26H,14-19,27H2,(H,28,31) |
Clave InChI |
ZMDLYGGNQZZZPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
107314-43-2 |
Sinónimos |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



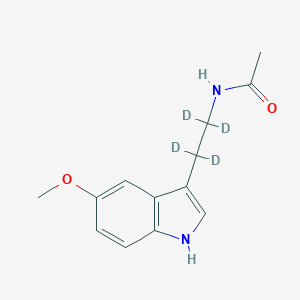
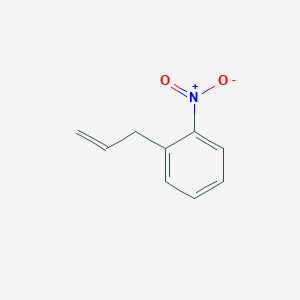
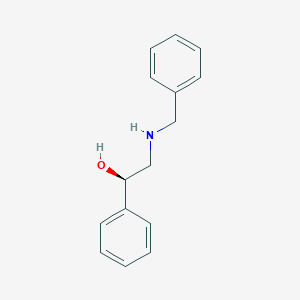
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
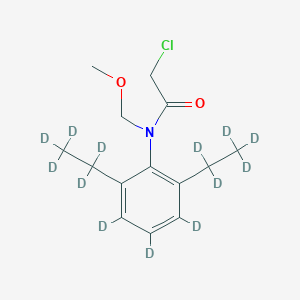
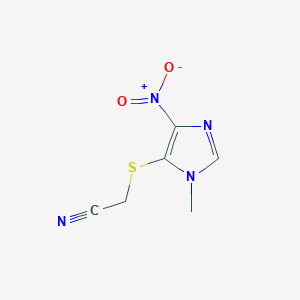
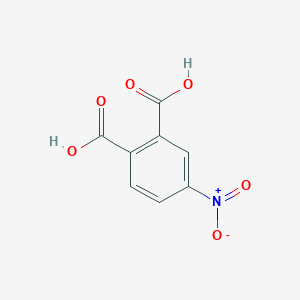
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

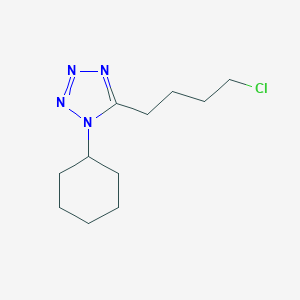
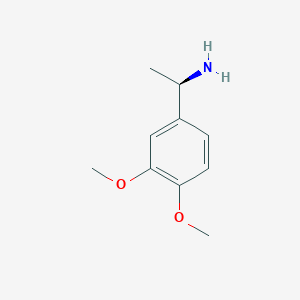
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
